p38 Isoform Selectivity Profile: AMG-548 vs. BIRB 796 (Doramapimod)
AMG-548 exhibits a distinct p38 isoform selectivity profile compared to the pan-p38 inhibitor BIRB 796 (Doramapimod). AMG-548 demonstrates high selectivity for p38α (Ki = 0.5 nM) with only moderate activity against p38β (Ki = 36 nM) and minimal activity against p38γ (Ki = 2600 nM) and p38δ (Ki = 4100 nM), yielding a >1000-fold selectivity window for p38α over p38γ/p38δ . In contrast, BIRB 796 inhibits all four p38 isoforms with IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ), representing a less than 15-fold selectivity range across isoforms . For experimental designs requiring selective interrogation of p38α-dependent signaling while minimizing confounding effects from p38γ and p38δ inhibition, AMG-548 offers a quantifiably superior selectivity window.
| Evidence Dimension | p38 isoform selectivity (Ki for AMG-548; IC50 for BIRB 796) |
|---|---|
| Target Compound Data | p38α: Ki = 0.5 nM; p38β: Ki = 36 nM; p38γ: Ki = 2600 nM; p38δ: Ki = 4100 nM |
| Comparator Or Baseline | BIRB 796: p38α IC50 = 38 nM; p38β IC50 = 65 nM; p38γ IC50 = 200 nM; p38δ IC50 = 520 nM |
| Quantified Difference | AMG-548 p38α/p38γ selectivity ratio >5200-fold; BIRB 796 p38α/p38γ selectivity ratio ~5.3-fold |
| Conditions | In vitro kinase activity assays using recombinant p38 isoforms |
Why This Matters
Procurement decisions for pathway-specific studies require isoform-selectivity data; AMG-548 enables p38α-focused interrogation with minimal p38γ/δ off-target activity.
